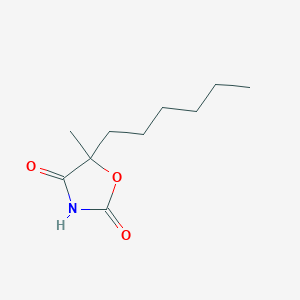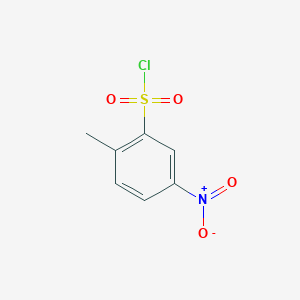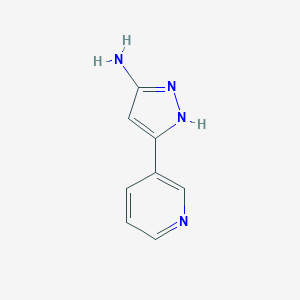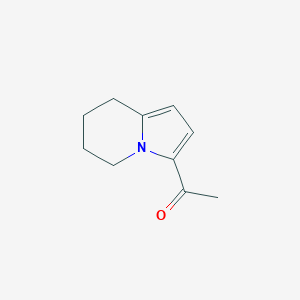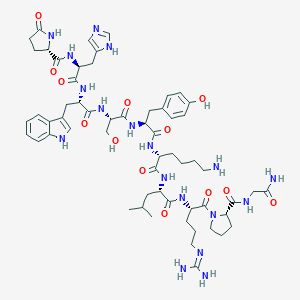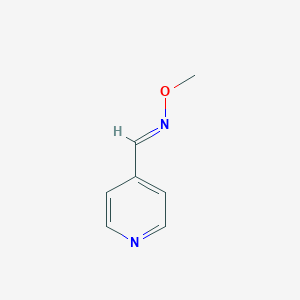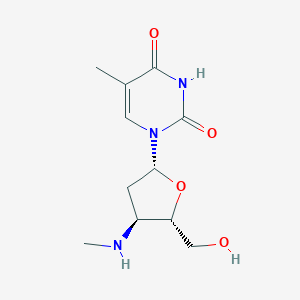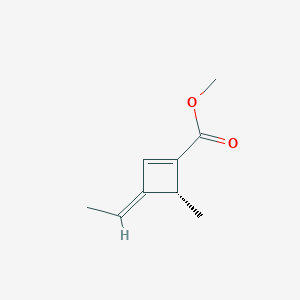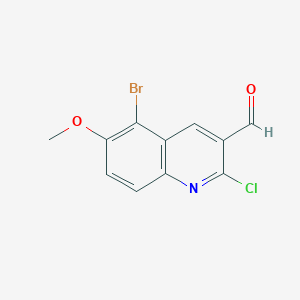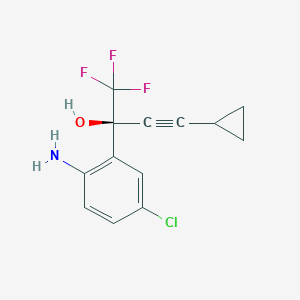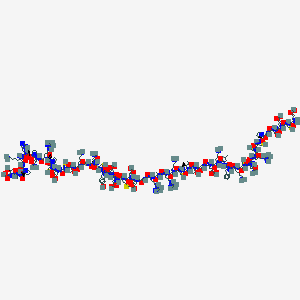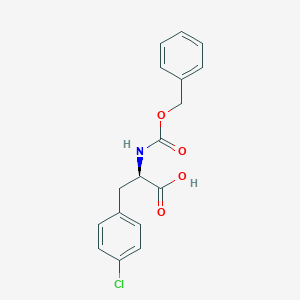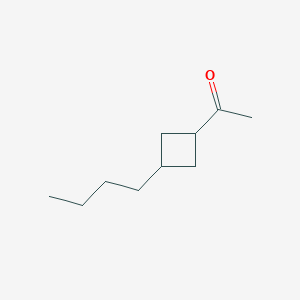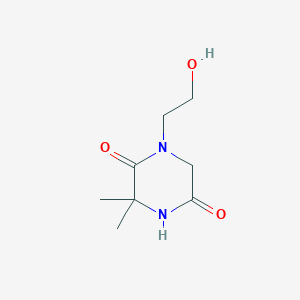
1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione
Übersicht
Beschreibung
“1-(2-Hydroxyethyl)piperazine” is a hydroxyalkyl substituted piperazine used in the preparation of pharmaceutical compounds . It’s also used as an intermediate in the manufacture of polyurethane catalysts, corrosion inhibitors, surfactants, synthetic fibers, and pharmaceuticals . It’s a colorless to yellowish liquid with an amine-like odor and is miscible in water .
Synthesis Analysis
The synthesis of hydrogels like pHEMA involves physical, chemical, and hybrid bonding. The bonding is formed via different routes, such as solution casting, solution mixing, bulk polymerization, free radical mechanism, radiation method, and interpenetrating network formation .
Molecular Structure Analysis
The molecular structure of “1-(2-Hydroxyethyl)piperazine” is represented by the empirical formula C6H14N2O .
Chemical Reactions Analysis
Amine scrubbing is a technique for capturing CO2. The cyclic diamine N-(2-Hydroxyethyl)piperazine, a derivative of piperazine, has the potential to replace PZ as an activator added in the mixed amine system to capture CO2 .
Physical And Chemical Properties Analysis
“1-(2-Hydroxyethyl)piperazine” is a viscous liquid with a clear appearance and is odorless . It has a refractive index of n20/D 1.506 (lit.), a boiling point of 246 °C (lit.), and a density of 1.061 g/mL at 25 °C (lit.) .
Safety And Hazards
Zukünftige Richtungen
Hydrogels like pHEMA are receiving great attention due to their ease of synthesis and biomedical application. They have great potential for biomedical applications, especially in tissue engineering . The field continues to shift towards more advanced bioengineering approaches to form replacement corneas .
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-8(2)7(13)10(3-4-11)5-6(12)9-8/h11H,3-5H2,1-2H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGLMLKNIJTMQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(CC(=O)N1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601461 | |
| Record name | 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione | |
CAS RN |
143411-86-3 | |
| Record name | 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


